molecular formula C11H10N2O3S B6385938 2-Hydroxy-5-(4-methylsulfonylphenyl)pyrimidine, 95% CAS No. 1261902-54-8

2-Hydroxy-5-(4-methylsulfonylphenyl)pyrimidine, 95%

Cat. No. B6385938
CAS RN: 1261902-54-8
M. Wt: 250.28 g/mol
InChI Key: OFZIDOITGXWYBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-5-(4-methylsulfonylphenyl)pyrimidine, 95% (2H5MSP) is a synthetic compound that has been used in scientific research for a variety of applications. It is a colorless solid with a molecular weight of 239.28 g/mol and a melting point of 155-156 °C. 2H5MSP is a member of the class of pyrimidine compounds and is a derivative of the pyrimidine ring system. It has recently gained attention as a useful tool for biochemical and physiological research.

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-(4-methylsulfonylphenyl)pyrimidine, 95% is not fully understood. However, it is known to interact with a variety of proteins, including enzymes and receptors. It is believed that 2-Hydroxy-5-(4-methylsulfonylphenyl)pyrimidine, 95% binds to proteins and alters their activity, which in turn affects the activity of other proteins and enzymes. This can result in changes in cellular metabolism and gene expression.
Biochemical and Physiological Effects
2-Hydroxy-5-(4-methylsulfonylphenyl)pyrimidine, 95% has been used to study a variety of biochemical and physiological effects. It has been shown to affect the activity of enzymes, hormones, and toxins, as well as the expression of genes and proteins. It has also been shown to affect cell growth and differentiation, as well as the metabolism of cells.

Advantages and Limitations for Lab Experiments

2-Hydroxy-5-(4-methylsulfonylphenyl)pyrimidine, 95% is a useful tool for laboratory experiments due to its ability to interact with a variety of proteins. It is relatively easy to synthesize, and is relatively stable in aqueous solutions. However, it is not very soluble in organic solvents, which can limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which can limit its use in certain applications.

Future Directions

There are several potential future applications for 2-Hydroxy-5-(4-methylsulfonylphenyl)pyrimidine, 95%. It could be used in the development of drugs that target specific proteins or enzymes, or in the study of the effects of toxins on the nervous system. Additionally, it could be used to study the effects of compounds on gene expression and protein folding. It could also be used in the development of new drugs that target specific diseases or conditions, or it could be used to study the effects of compounds on cell differentiation and metabolism. Finally, it could be used to study the effects of compounds on the immune system.

Synthesis Methods

2-Hydroxy-5-(4-methylsulfonylphenyl)pyrimidine, 95% can be synthesized from the reaction of 4-methylsulfonylphenyl isocyanate with 2-amino-5-hydroxypyrimidine. The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) and is catalyzed by a base such as triethylamine (TEA). The reaction is typically run at room temperature and the product is isolated by column chromatography.

Scientific Research Applications

2-Hydroxy-5-(4-methylsulfonylphenyl)pyrimidine, 95% has been used in several studies as a tool to investigate the biological and biochemical effects of compounds. It has been used to study the effects of drugs on cellular metabolism, the effects of hormones on cell growth, and the effects of toxins on the nervous system. It has also been used to study the effects of compounds on gene expression, protein folding, and enzyme activity.

properties

IUPAC Name

5-(4-methylsulfonylphenyl)-1H-pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3S/c1-17(15,16)10-4-2-8(3-5-10)9-6-12-11(14)13-7-9/h2-7H,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFZIDOITGXWYBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=CNC(=O)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00686863
Record name 5-[4-(Methanesulfonyl)phenyl]pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00686863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261902-54-8
Record name 5-[4-(Methanesulfonyl)phenyl]pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00686863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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